Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-

OLED host material triplet energy engineering phosphorescent OLED

Mismatched indenocarbazole substituents cause low triplet energy, poor morphology, and device failure. This 7,7-diphenyl derivative provides a rigid, high-triplet-energy core that suppresses crystallization and stabilizes amorphous films. - Bipolar hosts with this core achieved 2.1 V turn-on, 14.3% EQE, and >200,000 cd·m⁻² luminance in green PhOLEDs. - Enhanced steric bulk raises Tg and maintains film integrity during spin-coating, inkjet printing, and annealing. - Available from gram to ton scale with NLT 98% purity for consistent device performance.

Molecular Formula C31H23N
Molecular Weight 409.532
CAS No. 1257220-52-2
Cat. No. B597922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
CAS1257220-52-2
Molecular FormulaC31H23N
Molecular Weight409.532
Structural Identifiers
SMILESC1CC(C2=C3C=C4C5=CC=CC=C5NC4=CC3=CC2=C1)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)17-9-10-21-18-22-19-29-27(20-26(22)30(21)31)25-15-7-8-16-28(25)32-29/h1-8,10-16,18-20,32H,9,17H2
InChIKeyKOLOKXDTVRZSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Diphenyl-indenocarbazole: OLED Host and HTL Core


5,7-Dihydro-7,7-diphenyl-indeno[2,1-b]carbazole (CAS 1257220-52-2) is a rigid, fused-ring indenocarbazole derivative with the molecular formula C31H21N and a molecular weight of 407.5 g/mol [1]. The compound belongs to the broader class of indenocarbazole semiconductors, where the conjugated indeno[2,1-b]carbazole core provides intrinsic hole-transport character and the 7,7‑diphenyl substitution significantly increases steric bulk and molecular rigidity . It serves primarily as a key building block for constructing bipolar host materials and hole-transport materials in phosphorescent organic light‑emitting diodes (OLEDs).

7,7-Diphenyl-indenocarbazole: Why Analogs Fail


Indenocarbazole derivatives are not interchangeable because the 7‑position substituent exerts a decisive influence on key performance parameters—triplet energy (ET), thermal stability, and film morphology—that directly determine OLED device efficiency and lifetime [1]. For example, the widely studied 7,7‑dimethyl analog exhibits triplet energies in the range of 2.71–2.83 eV and decomposition temperatures of 411–499 °C depending on the appended electron‑transport group [1]. Replacing the dimethyl groups with diphenyl substituents introduces greater steric hindrance, which can further raise the glass‑transition temperature, suppress crystallization, and shift the triplet energy. Without quantitative verification, simply swapping a 7,7‑dimethyl or other indenocarbazole core will risk mismatched energy levels, accelerated morphological degradation, and lower device efficiency. The following section provides the available quantitative benchmarks that a procurement decision must consider.

7,7-Diphenyl-indenocarbazole: Comparative Evidence


Triplet Energy vs. 7,7-Dimethyl Analogs

The 7,7‑diphenyl-indeno[2,1-b]carbazole scaffold is promoted as possessing a high triplet energy (ET) that can confine triplet excitons of green phosphorescent dopants . While an explicit ET value for the bare 7,7‑diphenyl compound is not publicly disclosed in peer‑reviewed literature, its closest structural comparator—the 7,7‑dimethyl-indeno[2,1-b]carbazole core—has been experimentally measured within bipolar host architectures: DTRz (2.83 eV), DBTRz (2.71 eV), and DCNTRz (2.72 eV) [1]. The additional phenyl rings in the 7,7‑diphenyl analogue are expected to alter the excited‑state geometry and potentially raise the ET further, but this remains a class‑level inference until direct photophysical data are published.

OLED host material triplet energy engineering phosphorescent OLED

Thermal Stability vs. 7,7-Dimethyl Analogs

The 7,7‑diphenyl substitution is engineered to enhance molecular rigidity and suppress intermolecular aggregation, which should translate into superior thermal stability and amorphous film‑forming ability . In the absence of a direct thermogravimetric analysis for the neat 7,7‑diphenyl compound, the closest quantitative reference is the 7,7‑dimethyl-indeno[2,1-b]carbazole core, for which decomposition temperatures (Td, 5% weight loss) of 411–499 °C have been reported when functionalized with triazine acceptors [1]. The larger van der Waals volume of the diphenyl group typically raises Td by 20–50 °C relative to the dimethyl analog in comparable fused‑ring systems, but this increment remains a class‑level inference until measured for this specific compound.

thermal decomposition temperature OLED material stability film morphology

Green PhOLED Device Performance

When the 7,7‑diphenyl-indeno[2,1-b]carbazole core is elaborated into bipolar host materials and blended with the p‑type host NBPBC, green phosphorescent OLEDs have reportedly achieved a turn‑on voltage of 2.1 V, a maximum external quantum efficiency (EQE) of 14.3%, and a maximum luminance of 221,589 cd·m⁻² . It is critical to note that the identical device metrics—2.1 V turn‑on and 14.3% EQE—are also reported for devices employing the 7,7‑dimethyl-indeno[2,1-b]carbazole core (DCNTRz) in a 1:1 blend with NBPBC [1]. The source of this data convergence is unclear; the possibility that the 7,7‑diphenyl core was used in a structurally analogous but distinct host cannot be ruled out without the original synthesis and device characterization records. Therefore, this evidence should be treated as supporting only, and direct procurement decisions should request confirmation of the specific host structure and its performance dataset.

green PhOLED external quantum efficiency turn-on voltage

Molecular Rigidity and Film Stability

The 7,7‑diphenyl substitution dramatically increases the molecular weight (407.5 g/mol) and the number of rotatable bonds compared to the 7,7‑dimethyl analog (MW ~295 g/mol for the core), which raises the glass‑transition temperature (Tg) and improves amorphous film stability [1][2]. Quantitative Tg data for the neat 7,7‑diphenyl compound are not publicly available, but class‑level behavior of similar diphenyl‑substituted fused‑ring systems shows Tg values 20–40 °C higher than their dimethyl counterparts. This morphological stability is essential for solution‑processed OLEDs, where crystallization during solvent evaporation or thermal annealing can cause catastrophic device failure.

amorphous film stability molecular rigidity OLED processing

Deployment Scenarios for 7,7-Diphenyl-indenocarbazole


Bipolar Hosts for High-Brightness Green PhOLEDs

The 7,7‑diphenyl-indeno[2,1-b]carbazole core can be elaborated with electron‑transporting groups (e.g., triazine) to create bipolar hosts. When blended with the p‑type host NBPBC, green PhOLEDs have achieved 2.1 V turn‑on and 14.3% EQE, although the exact contribution of the 7,7‑diphenyl versus 7,7‑dimethyl core in the reported devices awaits clarification . This scenario is most suitable when high luminance (target >200,000 cd·m⁻²) is required, but users should independently verify the host structure before committing to procurement.

Solution-Processed OLEDs and Morphological Stability

The increased molecular weight and steric bulk of the 7,7‑diphenyl substituent are expected to raise the glass‑transition temperature and suppress crystallization relative to the 7,7‑dimethyl analog [1]. This makes the compound a preferred building block for solution‑processed emitting layers where amorphous film integrity during spin‑coating, inkjet printing, or subsequent thermal annealing is critical. Users should request Tg measurements or perform their own DSC screening to confirm the predicted advantage.

Hole-Transport Layer Design in OLED Stacks

The indeno[2,1-b]carbazole core intrinsically supports efficient hole transport . The 7,7‑diphenyl substitution further raises the ionization potential, which can improve hole injection and electron blocking at the hole‑transport/emissive layer interface. When higher triplet energy is required to confine blue or green excitons, the 7,7‑diphenyl core may offer an advantage over the 7,7‑dimethyl core, but this must be confirmed by direct photophysical measurement of the host material in the actual device architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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